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5-Methoxy-8-methylisoquinoline-1-

carbonitrile

Cat. No.: B13202310

Get Quote

Executive Summary
This guide provides a technical comparison between 5-methoxyisoquinoline and 8-

methylisoquinoline derivatives. While both share the isoquinoline core, their biological activities

diverge significantly due to distinct electronic and steric profiles.

5-Methoxyisoquinoline: Characterized by strong electron-donating properties via resonance.

It structurally mimics the indole core of serotonin (5-HT), making it a privileged scaffold for

CNS targeting (5-HT receptors) and epigenetic modulation (EZH2 inhibitors).

8-Methylisoquinoline: Defined by the "peri-effect"—steric hindrance between the C8-methyl

group and the C1 position. This scaffold is utilized to induce conformational constraints in

translation inhibitors (e.g., PCSK9) and to modulate metal coordination in inorganic

medicinal chemistry.

Chemical & Physical Properties[1][2]
The distinct behaviors of these isomers stem from the position of the substituent relative to the

nitrogen atom (N2) and the bridgehead carbons.
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Feature 5-Methoxyisoquinoline 8-Methylisoquinoline

Structure Substituent at C5 (para to

C4a)
Substituent at C8 (peri to C1)

Electronic Effect

Strong Donor (+M): Increases

electron density in the

benzene ring; activates C8/C6

for electrophilic attack.[1]

Weak Donor (+I): Inductive

effect; increases lipophilicity

without significant electronic

activation of the pyridine ring.

Steric Profile

Low Hindrance: Planar

structure; C1 and N2 remain

accessible.

High Hindrance (Peri-Effect):

The C8-Me group sterically

clashes with substituents at

C1, often forcing non-planar

conformations.

Solubility
Moderate (Polarity increased

by ether oxygen).

Low (Lipophilic hydrocarbon

character).

Metabolic Liability

O-Demethylation: Rapidly

metabolized by CYP2D6 to 5-

hydroxyisoquinoline.

Benzylic Oxidation: Oxidized to

alcohol/carboxylic acid;

potential for reactive

intermediates.

Mechanistic Visualization: SAR Logic
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Caption: SAR divergence driven by electronic resonance (5-OMe) vs. steric hindrance (8-Me).

Biological Performance Comparison
A. 5-Methoxyisoquinoline: CNS & Epigenetics
The 5-methoxy group places an oxygen atom in a position analogous to the 5-hydroxy group of

serotonin (5-HT). This makes the scaffold highly effective for designing ligands that bind to

biogenic amine receptors.

Serotonin Receptor Affinity: Derivatives often show nanomolar affinity for 5-HT1A and 5-

HT2A receptors. The methoxy group acts as a hydrogen bond acceptor, mimicking the

hydroxyl of 5-HT.

Epigenetic Inhibition (EZH2): 5-methoxyquinoline/isoquinoline derivatives have been

identified as inhibitors of EZH2 (Enhancer of Zeste Homolog 2), a histone methyltransferase

overexpressed in cancer. The 5-OMe group fills a specific hydrophobic pocket in the enzyme

active site, improving potency compared to unsubstituted analogs.
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B. 8-Methylisoquinoline: Translation & Steric Control
The 8-methyl group is rarely used for direct receptor binding but is critical for conformational

control.

Eukaryotic Translation Inhibition: 8-methylisoquinoline derivatives have been identified in

DNA-Encoded Library (DEL) screens as inhibitors of PCSK9 translation. The 8-methyl group

likely forces the molecule into a twisted conformation that selectively jams the ribosome exit

tunnel or specific translation factors.

Mutagenicity Profile:

Risk:[2][3] Methylated quinolines/isoquinolines can be mutagenic. 8-Methylquinoline is

Ames positive (mutagenic) due to metabolic activation.

Comparison: While isoquinolines are generally less mutagenic than quinolines (due to the

lack of a 5,6-epoxide "bay region" equivalent), the 8-methyl group remains a toxicological

"flag" requiring early Ames testing.

Summary Data Table
Parameter 5-Methoxy Derivatives 8-Methyl Derivatives

Primary Target Class
GPCRs (5-HT), Enzymes

(EZH2)

Ribosome/Translation

Machinery

Binding Mode H-Bonding, Electronic Stacking Hydrophobic, Steric Exclusion

Key Toxicity Risk
Low (Metabolic clearance via

OH)

Moderate (Genotoxicity

potential)

Typical IC50 (Potency) 1.2 µM (EZH2) [1] ~0.5 - 5.0 µM (Translation) [2]

Experimental Protocols
Protocol A: 5-HT1A Receptor Binding Assay
(Radioligand)
Use this protocol to validate the bioactivity of 5-methoxy derivatives.
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Membrane Preparation: Homogenize rat hippocampus or CHO cells expressing h5-HT1A in

ice-cold Tris-HCl buffer (pH 7.4). Centrifuge at 40,000 x g for 10 min.

Incubation:

Prepare assay tubes containing: 50 µL membrane suspension, 50 µL [3H]-8-OH-DPAT

(0.5 nM final), and 50 µL test compound (10^-10 to 10^-5 M).

Define non-specific binding using 10 µM serotonin (5-HT).

Equilibrium: Incubate at 25°C for 60 minutes.

Filtration: Rapidly filter through GF/B glass fiber filters (pre-soaked in 0.3% PEI) using a cell

harvester. Wash 3x with ice-cold buffer.

Analysis: Measure radioactivity via liquid scintillation counting. Calculate IC50 and Ki using

the Cheng-Prusoff equation.

Protocol B: In Vitro Translation Inhibition Assay
Use this protocol to validate the bioactivity of 8-methyl derivatives.

System: Use a Rabbit Reticulocyte Lysate or Wheat Germ Extract system programmed with

a GFP (Green Fluorescent Protein) mRNA reporter.

Compound Preparation: Dissolve 8-methylisoquinoline derivatives in DMSO (Final DMSO <

1%).

Reaction:

Mix 10 µL lysate, 1 µL amino acid mixture (-Met), 1 µL [35S]-Methionine (optional for

radiolabeling) or use GFP fluorescence, and 1 µL test compound.

Incubate at 30°C for 90 minutes.

Readout:

Fluorescence: Measure GFP fluorescence (Ex 488 nm / Em 507 nm) in a plate reader.
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Western Blot: Run SDS-PAGE and blot for GFP to quantify protein levels relative to

actin/control.

Validation: Compare against Cycloheximide (positive control).

Experimental Workflow Diagram
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Caption: Decision matrix for characterizing isoquinoline derivatives based on substitution

pattern.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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